molecular formula C20H13ClN2S B15011608 1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- CAS No. 146001-28-7

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl-

Cat. No.: B15011608
CAS No.: 146001-28-7
M. Wt: 348.8 g/mol
InChI Key: YDMFJYFTPXPQTD-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- is a heterocyclic compound that features a phthalazine core structure with a thione group at the 1-position, a 4-chlorophenyl group at the 4-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with sulfur to introduce the thione group.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- is unique due to its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties. The presence of both a thione group and two aromatic substituents makes it a versatile compound for various applications .

Properties

CAS No.

146001-28-7

Molecular Formula

C20H13ClN2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenylphthalazine-1-thione

InChI

InChI=1S/C20H13ClN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H

InChI Key

YDMFJYFTPXPQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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